molecular formula C17H13ClN2O3S B2741744 Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-51-6

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2741744
CAS No.: 888409-51-6
M. Wt: 360.81
InChI Key: ZABIFMKJVZZYAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromobenzamido)benzo[d]thiazole-6-carboxylate
  • Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate
  • Ethyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate

Uniqueness

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the 4-chlorobenzamido group, which imparts specific chemical and biological properties. This compound exhibits higher antimicrobial and anticancer activities compared to its analogs with different substituents .

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIFMKJVZZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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